molecular formula C29H27N5O3S B2506863 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 959562-77-7

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2506863
CAS No.: 959562-77-7
M. Wt: 525.63
InChI Key: NOYNNYJPLLKEIM-UHFFFAOYSA-N
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Description

2-({2-[(Benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a quinazolinone-derived compound with a complex heterocyclic core. Its structure includes a benzylcarbamoylmethyl group at the imidazoquinazolinone scaffold and a 4-ethylphenyl acetamide substituent linked via a sulfanyl bridge.

Properties

IUPAC Name

N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c1-2-19-12-14-21(15-13-19)31-26(36)18-38-29-33-23-11-7-6-10-22(23)27-32-24(28(37)34(27)29)16-25(35)30-17-20-8-4-3-5-9-20/h3-15,24H,2,16-18H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYNNYJPLLKEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 2.1: Alkylation at Position 2

A bromomethyl intermediate is generated by treating the core with N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux). The resulting 2-bromomethyl derivative undergoes nucleophilic substitution with benzylamine in the presence of K₂CO₃ to yield the 2-(benzylaminomethyl) intermediate.

Step 2.2: Carbamoylation

The amine is converted to the carbamoyl group using benzyl isocyanate in dichloromethane (DCM) with triethylamine as a base. This step proceeds at room temperature for 12 hours, achieving >85% conversion.

Introduction of the Sulfanyl Group at Position 5

The bromine at position 5 is replaced via a thiolation reaction. Sodium sulfide (Na₂S) in DMF at 100°C for 4 hours converts the bromide to a thiol (-SH). Alternatively, thiourea-mediated substitution (H₂O, reflux) followed by acidic hydrolysis provides the thiol intermediate.

Coupling with N-(4-ethylphenyl)acetamide

The thiol group reacts with chloro-N-(4-ethylphenyl)acetamide under basic conditions (K₂CO₃, DMF, 80°C) to form the thioether linkage. The acetamide precursor is synthesized separately via acylation of 4-ethylaniline with chloroacetyl chloride in tetrahydrofuran (THF), yielding N-(4-ethylphenyl)chloroacetamide (92% purity).

Optimization and Industrial Considerations

Table 1: Comparative Analysis of Key Reaction Steps

Step Reagents/Conditions Yield (%) Purity (%) Citation
Core formation CuI, K₂CO₃, DMF, 150°C 60–70 95
Benzylcarbamoylation Benzyl isocyanate, Et₃N, DCM 85 90
Thiolation Na₂S, DMF, 100°C 75 88
Acetamide coupling K₂CO₃, DMF, 80°C 80 92

Industrial-scale production would prioritize continuous flow reactors for the Ullmann coupling to enhance heat transfer and reduce reaction time. Green solvents (e.g., cyclopentyl methyl ether) could replace DMF to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group or the ethylphenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Computational Similarity Analysis

and describe methodologies for comparing compounds based on structural and 3D shape similarity:

  • Shape + Color Score (): The target compound could be matched to analogs in the SAMPL database using OpenEye’s chemical similarity metrics. Submissions 014 and 015 predict properties by averaging experimental data from the top three shape-similar compounds, suggesting its solubility or binding affinity might align with quinazolinones like 4a or sulfonamide derivatives .
  • The imidazoquinazolinone core could overlap with SPI-15’s pharmacophore, positioning it as a candidate for apoptosis studies despite lacking direct activity data .

Spectral and Analytical Data

provides mass spectrometry (EIMS) data for a related quinazolinone (m/z 378 [M]⁺, 231 [C₁₁H₉N₃OS]⁺), suggesting fragmentation patterns involving cleavage of the sulfanyl-acetamide bridge. Similar analysis for the target compound would likely show peaks corresponding to its benzylcarbamoyl and 4-ethylphenyl fragments .

Research Implications and Limitations

Computational models (–2) and synthetic routes (–5) provide a framework for hypothesizing its properties relative to analogs. Further studies should prioritize experimental validation of its kinase inhibition, apoptosis induction, or pharmacokinetic profiles.

Biological Activity

The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide represents a novel structure with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature and research findings.

Chemical Structure

The compound features a complex heterocyclic structure that includes:

  • An imidazoquinazoline core.
  • A sulfanyl group which may enhance biological interactions.
  • An acetamide functional group linked to a 4-ethylphenyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazoquinazoline scaffold.
  • Introduction of the benzylcarbamoyl and sulfanyl groups.
  • Final acylation to yield the acetamide derivative.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazoquinazolines have been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in vivo models.
    Research indicates that the mechanism may involve the modulation of apoptotic pathways and autophagy, leading to enhanced cell death in cancerous tissues.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Targeting Lysosomes : Similar compounds have been reported to localize in lysosomes, inducing autophagy and apoptosis through lysosomal pathways .
  • Inhibition of Key Enzymes : Compounds structurally related to imidazoquinazolines often inhibit histone deacetylases (HDACs), which play a critical role in cancer progression and cell cycle regulation.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of imidazoquinazoline derivatives, it was found that compounds similar to our target compound significantly reduced cell viability in hepatocellular carcinoma cells. The study utilized both in vitro assays (MTT assays) and in vivo models (xenograft studies), demonstrating a strong correlation between structural modifications and biological activity.

CompoundIC50 (µM)Mechanism
Compound A10Apoptosis induction
Target Compound8Autophagy activation

Study 2: Enzyme Inhibition

Another study focused on the inhibition of HDACs by imidazoquinoline derivatives. The target compound showed competitive inhibition against HDAC1 with an IC50 value comparable to known inhibitors, suggesting potential for therapeutic applications in epigenetic modulation.

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